4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Overview
Description
4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with pyridin-2-ylthio and thiophen-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the pyridin-2-ylthio and thiophen-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups would yield disulfides, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The pyridin-2-ylthio and thiophen-2-ylmethyl groups can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
- N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- 4-((pyridin-2-ylthio)methyl)-N-methylpiperidine-1-carboxamide
Uniqueness
4-((pyridin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is unique due to the presence of both pyridin-2-ylthio and thiophen-2-ylmethyl groups, which can provide distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-(pyridin-2-ylsulfanylmethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c21-17(19-12-15-4-3-11-22-15)20-9-6-14(7-10-20)13-23-16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGCBCGLTITZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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